Cas no 2137530-82-4 (sodium 4-methyl-1,3-oxazole-2-carboxylate)

Sodium 4-methyl-1,3-oxazole-2-carboxylate is a heterocyclic organic compound featuring a carboxylate functional group attached to an oxazole ring. This water-soluble sodium salt is commonly utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its reactivity and stability. The methyl substitution at the 4-position enhances its structural versatility, making it suitable for further functionalization. Its oxazole core is valued in medicinal chemistry for its role in bioactive molecule design. The compound’s consistent purity and well-defined properties ensure reliable performance in synthetic applications. Proper handling and storage under anhydrous conditions are recommended to maintain its integrity.
sodium 4-methyl-1,3-oxazole-2-carboxylate structure
2137530-82-4 structure
Product Name:sodium 4-methyl-1,3-oxazole-2-carboxylate
CAS No:2137530-82-4
MF:C5H4NNaO3
MW:149.07993221283
CID:4639796
Update Time:2025-06-10

sodium 4-methyl-1,3-oxazole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • sodium 4-methyl-1,3-oxazole-2-carboxylate
    • 2-?Oxazolecarboxylic acid, 4-?methyl-?, sodium salt (1:1)
    • Inchi: 1S/C5H5NO3.Na/c1-3-2-9-4(6-3)5(7)8;/h2H,1H3,(H,7,8);/q;+1/p-1
    • InChI Key: ZUCKLOIUTYDZMS-UHFFFAOYSA-M
    • SMILES: [Na+].O1C=C(C)N=C1C([O-])=O

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Additional information on sodium 4-methyl-1,3-oxazole-2-carboxylate

Comprehensive Overview of Sodium 4-methyl-1,3-oxazole-2-carboxylate (CAS No. 2137530-82-4)

Sodium 4-methyl-1,3-oxazole-2-carboxylate (CAS No. 2137530-82-4) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural properties. As a sodium salt derivative of 4-methyl-1,3-oxazole-2-carboxylic acid, it serves as a versatile intermediate in synthetic chemistry. The compound's oxazole ring structure, combined with a carboxylate functional group, enables diverse applications in drug discovery, particularly in the development of small-molecule inhibitors and bioconjugation reagents.

Recent studies highlight the growing demand for heterocyclic compounds like Sodium 4-methyl-1,3-oxazole-2-carboxylate in medicinal chemistry. Researchers are exploring its potential in targeted cancer therapies and antimicrobial agents, aligning with the global focus on precision medicine. The compound's solubility in water (enhanced by the sodium ion) makes it particularly valuable for aqueous-phase reactions, a key consideration for sustainable green chemistry practices.

From a structure-activity relationship perspective, the methyl group at the 4-position of the oxazole ring influences electronic distribution, which is critical for molecular docking studies. This feature has sparked interest in computational chemistry circles, where researchers investigate its binding affinity with various enzyme targets. The compound's CAS No. 2137530-82-4 frequently appears in patent literature for kinase inhibitor development, reflecting its commercial relevance.

In material science applications, Sodium 4-methyl-1,3-oxazole-2-carboxylate demonstrates potential as a ligand precursor for metal-organic frameworks (MOFs). Its ability to coordinate with transition metals while maintaining thermal stability makes it suitable for designing functional materials with tailored porosity—a hot topic in carbon capture and energy storage research. These applications resonate with current trends in renewable energy technologies.

Analytical characterization of CAS No. 2137530-82-4 typically involves NMR spectroscopy (notably 1H and 13C), mass spectrometry, and FT-IR to confirm the oxazole core structure. Purity assessment via HPLC is crucial for pharmaceutical-grade material, addressing industry concerns about impurity profiling. These quality control aspects are increasingly important given stricter regulatory standards in drug development.

The synthesis of Sodium 4-methyl-1,3-oxazole-2-carboxylate often involves cyclization reactions of appropriate β-keto esters or 1,3-dipolar cycloadditions, with recent literature emphasizing catalyst-free methods to reduce environmental impact. Such synthetic methodologies align with the pharmaceutical industry's push toward atom economy and waste minimization—topics frequently searched in process chemistry databases.

Stability studies indicate that proper storage of CAS No. 2137530-82-4 requires protection from moisture (due to its hygroscopic nature) and prolonged exposure to light. These handling considerations are particularly relevant for laboratory technicians and process chemists who commonly search for compound storage guidelines. The sodium salt form generally offers better stability than its free acid counterpart, a practical advantage for industrial-scale applications.

Emerging applications in bioconjugation chemistry leverage the reactivity of the carboxylate group in Sodium 4-methyl-1,3-oxazole-2-carboxylate. Researchers are exploring its use in proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs)—two rapidly growing areas in biopharmaceuticals. This connects to trending searches about next-generation therapeutics and targeted drug delivery systems.

From a commercial perspective, suppliers typically offer CAS No. 2137530-82-4 in quantities ranging from milligram to kilogram scale, with pricing influenced by purity (>98% being standard for research use). The compound's appearance as a white to off-white crystalline powder is frequently documented in certificates of analysis (CoA), a critical document for quality assurance professionals.

Future research directions for Sodium 4-methyl-1,3-oxazole-2-carboxylate may explore its photophysical properties for OLED materials or fluorescent probes, given the oxazole moiety's known luminescence characteristics. Such interdisciplinary potential makes this compound a subject of interest across chemistry, materials science, and life sciences—fields where users frequently search for multifunctional building blocks.

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